molecular formula C18H16N2O4S2 B181164 N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide CAS No. 16504-19-1

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide

Cat. No.: B181164
CAS No.: 16504-19-1
M. Wt: 388.5 g/mol
InChI Key: KOIVCFKRQUPPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-25(22,17-7-3-1-4-8-17)19-15-11-13-16(14-12-15)20-26(23,24)18-9-5-2-6-10-18/h1-14,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIVCFKRQUPPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937028
Record name N,N'-(1,4-Phenylene)dibenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16504-19-1
Record name MLS002919887
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(1,4-Phenylene)dibenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide, a compound belonging to the class of benzenesulfonamides, has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a phenyl ring. This structural configuration is significant for its interaction with various biological targets. The compound's molecular formula is C13_{13}H12_{12}N2_{2}O4_{4}S2_{2}, indicating the presence of two sulfonamide groups that may influence its pharmacological properties.

Research indicates that this compound exhibits its biological effects primarily through inhibition of carbonic anhydrases (CAs), particularly CA IX. This enzyme plays a crucial role in regulating pH and fluid balance in tissues, making it a target for therapeutic intervention in conditions such as cancer and glaucoma.

Inhibition of Carbonic Anhydrase

A study demonstrated that derivatives of benzenesulfonamides, including this compound, showed significant inhibitory effects on CA IX with IC50_{50} values ranging from 10.93 to 25.06 nM, indicating potent selectivity over other isoforms like CA II . The inhibition of CA IX leads to altered tumor microenvironments, which can inhibit cancer cell proliferation.

Anticancer Activity

This compound has shown promising results in various cancer models. For instance, it demonstrated significant anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). The compound exhibited selective toxicity towards cancerous cells compared to normal breast cells (MCF-10A), with selectivity ratios ranging from 5.5 to 17.5 times .

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Selectivity Ratio
4eMDA-MB-2311.5217.5
4gMDA-MB-2313.1010.0
4hMCF-76.315.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at concentrations of 50 μg/mL .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundS. aureus (%)K. pneumoniae (%)
4e80.6979.46
4g69.7477.52
Control (CIP)99.20-

Case Studies

  • Cardiovascular Effects : In isolated rat heart models, derivatives similar to this compound were found to significantly decrease perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapies . This effect is hypothesized to arise from the interaction with calcium channels.
  • Apoptosis Induction : The compound was shown to induce apoptosis in cancer cells as evidenced by a significant increase in annexin V-FITC positivity in MDA-MB-231 cells, indicating its potential as an anticancer agent .

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic substitution:

p-Phenylenediamine+2benzenesulfonyl chlorideN,N’-(1,4-phenylene)dibenzenesulfonamide+2HCl\text{p-Phenylenediamine} + 2 \, \text{benzenesulfonyl chloride} \rightarrow \text{N,N'-(1,4-phenylene)dibenzenesulfonamide} + 2 \, \text{HCl}

The amine groups of p-phenylenediamine attack the electrophilic sulfur atom in benzenesulfonyl chloride, displacing chloride ions. Aqueous sodium hydroxide neutralizes the liberated HCl, driving the reaction to completion.

Industrial-Scale Protocol (Adapted from CN103145593A )

  • Materials :

    • p-Phenylenediamine (1 mol)

    • Benzenesulfonyl chloride (2.2 mol, 10% excess to ensure complete reaction)

    • Sodium hydroxide (3 mol, 20% aqueous solution)

    • Water or tetrahydrofuran (THF) as solvent

  • Procedure :

    • Dissolve p-phenylenediamine in 5 L of water or THF at 15–25°C.

    • Slowly add benzenesulfonyl chloride over 1–2 hours while maintaining pH 8–9 via simultaneous NaOH addition.

    • Stir the mixture for 4–6 hours at 20–30°C.

    • Filter the precipitated product, wash with cold water, and recrystallize from ethanol.

  • Yield : 85–90% (theoretical maximum: 93%).

  • Purity : >97% (HPLC).

Critical Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature20–30°CHigher temperatures risk hydrolysis of sulfonyl chloride.
Molar Ratio1:2.2 (amine:acyl chloride)Excess acyl chloride minimizes unreacted amine.
SolventWater (basic pH)Aqueous systems simplify HCl neutralization.

Stepwise Sulfonylation with Intermediate Protection

For substrates sensitive to over-reaction, a stepwise approach using protective groups ensures selective sulfonylation:

Methodology

  • Protection : React p-phenylenediamine with acetic anhydride to mono-acetylate one amine group.

  • Sulfonylation : Treat the mono-acetylated intermediate with benzenesulfonyl chloride.

  • Deprotection : Hydrolyze the acetyl group under acidic conditions.

  • Second Sulfonylation : React the deprotected amine with a second equivalent of benzenesulfonyl chloride.

Advantages and Limitations

  • Advantages : Avoids formation of monosubstituted byproducts.

  • Limitations : Additional steps reduce overall yield (70–75%) and increase cost.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 10–15 minutes) accelerates the reaction, achieving 88% yield with reduced solvent volume.

Solvent-Free Conditions

Grinding p-phenylenediamine and benzenesulfonyl chloride with a catalytic amount of NaOH at 50°C yields 82% product, minimizing waste.

Industrial Optimization Insights

Key findings from patent CN103145593A applicable to large-scale production:

  • Reducing Agents : Post-hydrolysis addition of sodium bisulfite (0.5–2 wt%) prevents oxidation, preserving product whiteness.

  • Neutralization Control : Maintaining pH 6.5–7.5 during final neutralization avoids decomposition.

  • Waste Management : Sulfonation byproducts (e.g., H₂SO₄) are recoverable via distillation, enhancing sustainability.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Sulfonylation85–90>97HighHigh
Stepwise Protection70–7595ModerateLow
Microwave-Assisted8896LowModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.